molecular formula C14H13N5O2 B2763304 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034584-15-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2763304
CAS No.: 2034584-15-9
M. Wt: 283.291
InChI Key: LSXPUFYVRLFGHD-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound characterized by its fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antitumor, anti-inflammatory, and antimicrobial properties. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can interact with various biological targets, making them promising candidates for drug development.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in treating conditions such as cancer, inflammation, and infections.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Other pyrazolo[1,5-a]pyrimidines

Uniqueness: N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to its specific structural features and potential applications. While similar compounds may share some biological activities, the unique arrangement of atoms in this compound can lead to distinct biological effects and industrial uses.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-10-3-1-2-4-11(10)21-18-13)17-9-7-15-12-5-6-16-19(12)8-9/h5-8H,1-4H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPUFYVRLFGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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